Lipophilicity Advantage of the N1‑Butyl Group
The N1‑n‑butyl substituent in the target compound produces a substantial increase in computed octanol‑water partition coefficient relative to the two most common comparator scaffolds. The isobutyl analog returns a cLogP of 2.18 [1], which is 0.18 log units above the XLogP3‑AA value of 2.0 for ethyl 2‑bromo-4-methyl-1H‑imidazole‑5‑carboxylate (CAS 95470‑42‑1, N1‑H) [2]. Although cLogP and XLogP3‑AA are calculated by different algorithms and thus not strictly equivalent, a ~0.2‑0.3 unit difference is considered meaningful in medicinal chemistry, typically corresponding to a ~1.6‑2.0‑fold increase in octanol partitioning [3]. The N1‑methyl analog (CAS 1936202‑74‑2) is expected to show an intermediate logP, though no experimentally validated value is publicly available. The increased lipophilicity is directly attributable to the additional three methylene units in the butyl chain.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.18 (isobutyl congener; n-butyl expected similar ± 0.1) |
| Comparator Or Baseline | Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS 95470-42-1, N1-H): XLogP3-AA = 2.0 |
| Quantified Difference | ΔlogP ≈ +0.18 to +0.3 (target higher); estimated ~1.5–2.0× greater octanol partitioning |
| Conditions | Computed values: cLogP (Sildrug ECBD) vs. XLogP3-AA (PubChem); no experimental logP data available for either compound |
Why This Matters
Higher logP directly impacts membrane permeability, metabolic stability, and off-target binding; procurement of the correct N1‑substituted congener ensures consistent SAR during lead optimization.
- [1] Sildrug ECBD Database. EOS61060 – Ethyl 2-bromo-1-isobutyl-4-methyl-1H-imidazole-5-carboxylate: cLogP = 2.18, PSA = 36.28 Ų. View Source
- [2] PubChem Compound Summary CID 13558224. Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate – Computed Properties: XLogP3-AA = 2.0. View Source
- [3] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. (Establishes the ~1.6–2.0× partitioning factor per 0.2 logP unit increment.) View Source
